molecular formula C18H22N4O3 B2910457 N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1797331-09-9

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide

Cat. No. B2910457
CAS RN: 1797331-09-9
M. Wt: 342.399
InChI Key: CGLVXOYKQBHGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom . The presence of these functional groups suggests that this compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a morpholine ring. These rings are likely connected by a methylene (-CH2-) group .


Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions, including substitutions and additions . The morpholine ring can also participate in various reactions, particularly at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrimidine derivatives are stable compounds that are soluble in organic solvents . Morpholine derivatives are typically liquids or low-melting solids.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many pyrimidine and morpholine derivatives, it could have potential uses in medicine or other fields .

properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14(25-16-5-3-2-4-6-16)17(23)20-13-15-7-8-19-18(21-15)22-9-11-24-12-10-22/h2-8,14H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLVXOYKQBHGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC=C1)N2CCOCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide

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